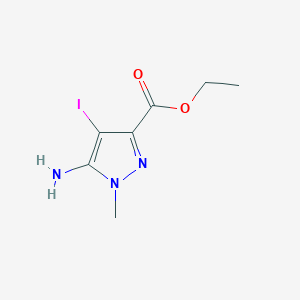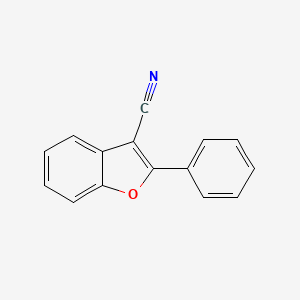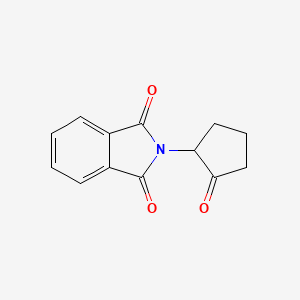
2-Hydrazinyl-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1,8-naphthyridine typically involves the reaction of 1,8-naphthyridine derivatives with hydrazine hydrate. One common method includes the reaction of 7-methyl-1-(morpholin-4-yl)-3-sulfanylidene-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile with hydrazine hydrate to yield the desired hydrazinyl derivative . Another approach involves the use of 2-aminonicotinaldehydes and terminal alkynes in the presence of a copper catalyst, followed by Friedländer condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and hydrazine derivatives .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-1,8-naphthyridine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminonicotinaldehyde: Used in the synthesis of naphthyridine derivatives.
1,8-Naphthyridine: The parent compound with diverse biological activities.
2,7-Naphthyridine: Another naphthyridine derivative with similar applications.
Uniqueness
2-Hydrazinyl-1,8-naphthyridine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
1,8-naphthyridin-2-ylhydrazine |
InChI |
InChI=1S/C8H8N4/c9-12-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,9H2,(H,10,11,12) |
Clave InChI |
NFWVWMMKMUZPSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676024.png)


![Benzo[d]isothiazol-4-ylmethanamine](/img/structure/B13676036.png)





![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)

